molecular formula C12H14O2 B15261278 6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine

6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B15261278
M. Wt: 190.24 g/mol
InChI Key: BFUAZHOUXFCUDP-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of catechol with allyl bromide in the presence of a base like potassium carbonate can lead to the formation of the desired benzodioxepine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one
  • 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
  • 1-(Benzyloxy)propan-2-one with 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline

Uniqueness

6-(Prop-2-en-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific structural features, such as the dioxepine ring fused to a benzene ring and the presence of the prop-2-en-1-yl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine

InChI

InChI=1S/C12H14O2/c1-2-5-10-6-3-7-11-12(10)14-9-4-8-13-11/h2-3,6-7H,1,4-5,8-9H2

InChI Key

BFUAZHOUXFCUDP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C2C(=CC=C1)OCCCO2

Origin of Product

United States

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